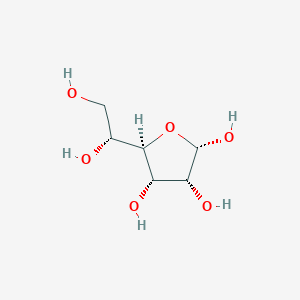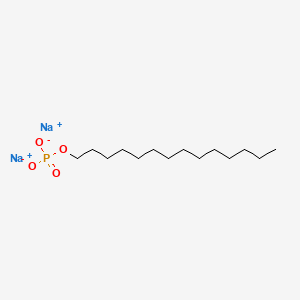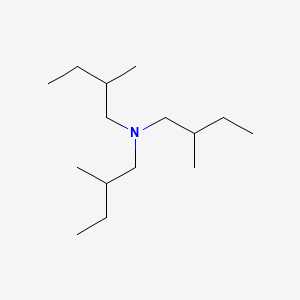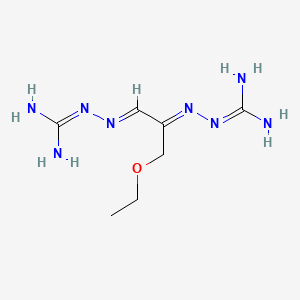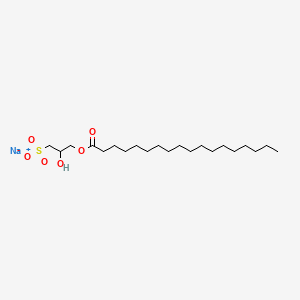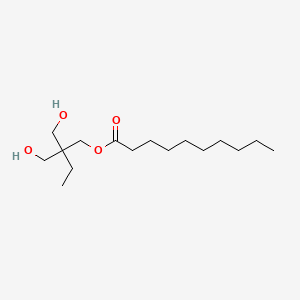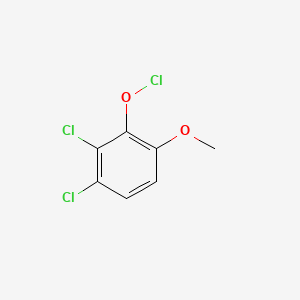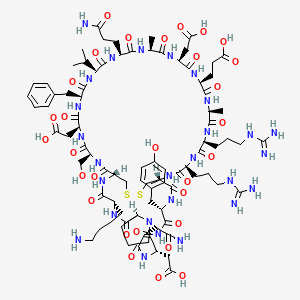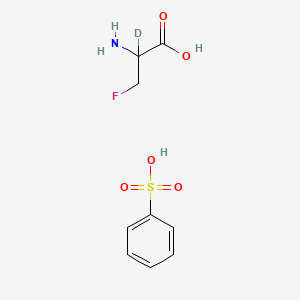
3-Fluoro-DL-(2-2H)alanine benzenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-DL-(2-2H)alanine benzenesulphonate is a chemical compound with the molecular formula C9H14FNO5S It is a derivative of alanine, where the hydrogen atom at the second position is replaced by a deuterium atom (2-2H) and a fluorine atom is attached to the third position The compound is further modified by the addition of a benzenesulphonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-DL-(2-2H)alanine benzenesulphonate typically involves multiple steps. One common method starts with the preparation of 3-fluoroalanine, which can be achieved through the fluorination of alanine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The deuterium labeling at the second position can be introduced by using deuterated reagents during the synthesis process. The final step involves the sulfonation of the compound with benzenesulfonyl chloride under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-DL-(2-2H)alanine benzenesulphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluoropyruvate.
Reduction: Reduction reactions can convert the compound into fluorolactate.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Fluoropyruvate
Reduction: Fluorolactate
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
3-Fluoro-DL-(2-2H)alanine benzenesulphonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on enzyme activity and metabolic pathways.
Medicine: Investigated for its potential as an antibacterial agent due to its ability to inhibit bacterial alanine racemase.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The primary mechanism of action of 3-Fluoro-DL-(2-2H)alanine benzenesulphonate involves the inhibition of bacterial alanine racemase, an enzyme crucial for the synthesis of D-alanine, a key component of the bacterial cell wall. The compound is metabolized to fluoropyruvate, which is then reduced to fluorolactate. This metabolic pathway disrupts the normal function of bacterial cells, leading to their inhibition or death.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoroalanine: Similar structure but lacks the deuterium and benzenesulphonate modifications.
DL-Alanine: The parent compound without fluorine, deuterium, or benzenesulphonate groups.
Fluoropyruvate: A metabolite formed from the oxidation of 3-Fluoro-DL-(2-2H)alanine benzenesulphonate.
Uniqueness
This compound is unique due to its combination of fluorine, deuterium, and benzenesulphonate groups, which confer distinct chemical properties and biological activities
Propiedades
Número CAS |
59189-04-7 |
|---|---|
Fórmula molecular |
C9H12FNO5S |
Peso molecular |
266.27 g/mol |
Nombre IUPAC |
2-amino-2-deuterio-3-fluoropropanoic acid;benzenesulfonic acid |
InChI |
InChI=1S/C6H6O3S.C3H6FNO2/c7-10(8,9)6-4-2-1-3-5-6;4-1-2(5)3(6)7/h1-5H,(H,7,8,9);2H,1,5H2,(H,6,7)/i;2D |
Clave InChI |
XOXBTKOKBQADJP-NGRIDVMYSA-N |
SMILES isomérico |
[2H]C(CF)(C(=O)O)N.C1=CC=C(C=C1)S(=O)(=O)O |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)O.C(C(C(=O)O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



